molecular formula C25H21FN6O B14165300 Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-

Cat. No.: B14165300
M. Wt: 440.5 g/mol
InChI Key: SCJMHNYQTKWNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutanol derivatives and quinoline-based molecules. Examples are:

  • Cyclobutanol, 3-[4-amino-5-(2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-
  • Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-6-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-

Uniqueness

The uniqueness of Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21FN6O

Molecular Weight

440.5 g/mol

IUPAC Name

3-[4-amino-5-(8-fluoro-2-phenylquinolin-7-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C25H21FN6O/c1-25(33)11-16(12-25)24-31-21(22-23(27)28-13-29-32(22)24)17-9-7-15-8-10-18(30-20(15)19(17)26)14-5-3-2-4-6-14/h2-10,13,16,33H,11-12H2,1H3,(H2,27,28,29)

InChI Key

SCJMHNYQTKWNRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2N=CN=C3N)C4=C(C5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.